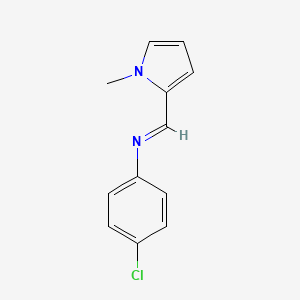
(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline moiety linked to a pyrrole ring via a methylene bridge. The presence of both chloro and pyrrole groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
4-Chloroaniline+1-Methyl-2-formylpyrrole→4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: Lacks the pyrrole moiety, making it less versatile in certain applications.
1-Methyl-2-formylpyrrole: Lacks the chloroaniline moiety, limiting its reactivity.
N-((1-Methyl-1H-pyrrol-2-yl)methylene)aniline: Lacks the chloro group, affecting its chemical properties.
Uniqueness
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both chloro and pyrrole groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1749-23-1 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-9H,1H3 |
Clave InChI |
REFYVIOPQFMGSV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


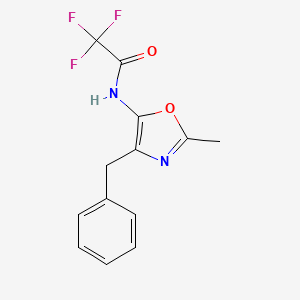

![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
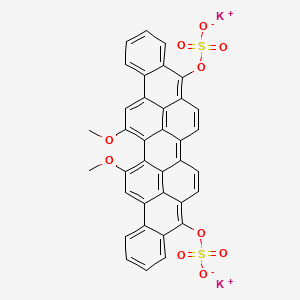
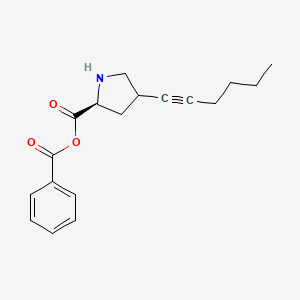
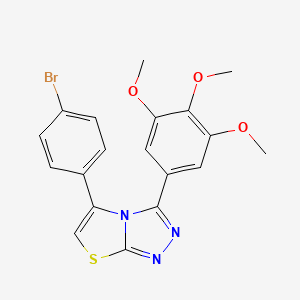
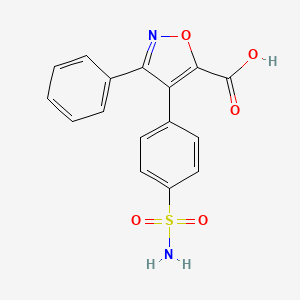
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

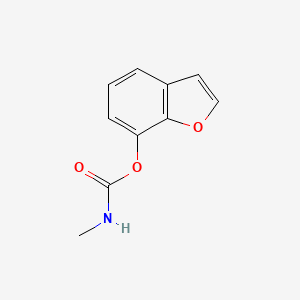
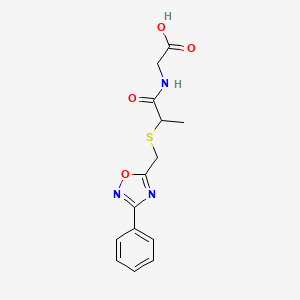
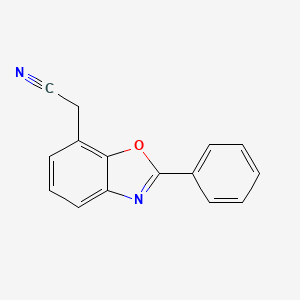
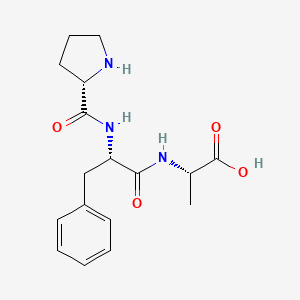
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
